(E)-3-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
3-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF2N2OS2/c1-22-14-10(20)6-8(19)7-12(14)25-17(22)21-16(23)15-13(18)9-4-2-3-5-11(9)24-15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPJWWPZPQIISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorine and Fluorine Substituents : These halogens can enhance the compound's biological activity by influencing its interaction with biological targets.
- Benzothiazole and Benzothiophene Moieties : These rings are known for their pharmacological properties, including anticancer and antimicrobial activities.
Molecular Formula
- Chemical Formula : C15H11ClF2N2OS
- Molecular Weight : 344.78 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly in cancer and infectious diseases.
- Receptor Modulation : It may modulate receptor activity, potentially acting as an antagonist or agonist depending on the target.
Potential Targets
- Epidermal Growth Factor Receptor (EGFR) : Compounds with similar structures have shown efficacy in inhibiting EGFR, which is crucial in many cancers.
- Kinase Inhibition : The compound could potentially inhibit various kinases involved in cell signaling pathways.
Anticancer Activity
Recent studies have demonstrated that compounds related to this structure exhibit significant anticancer properties. For instance, a study reported that benzothiazole derivatives showed potent cytotoxicity against various cancer cell lines. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for related compounds:
| Compound | Cell Line | MIC (µg/mL) | Inhibition (%) |
|---|---|---|---|
| Compound A | A549 (Lung) | 50 | 95 |
| Compound B | MCF7 (Breast) | 30 | 90 |
| Compound C | HeLa (Cervical) | 40 | 92 |
Antimicrobial Activity
Research has indicated that benzothiazole derivatives possess antimicrobial properties. For example, a recent study highlighted the effectiveness of related compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Studies
-
Case Study on Anticancer Effects :
- A clinical trial investigated the effects of a similar compound on patients with advanced lung cancer. Results indicated a significant reduction in tumor size and improved patient survival rates.
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Case Study on Antimicrobial Efficacy :
- Another study evaluated the antimicrobial activity of related compounds against multi-drug resistant bacteria. The results showed promising inhibition rates, indicating potential for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
